5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17522301
InChI: InChI=1S/C12H17NO2/c1-10-4-6-13(7-5-10)8-11-2-3-12(9-14)15-11/h2-3,9-10H,4-8H2,1H3
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde

CAS No.:

Cat. No.: VC17522301

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde -

Specification

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name 5-[(4-methylpiperidin-1-yl)methyl]furan-2-carbaldehyde
Standard InChI InChI=1S/C12H17NO2/c1-10-4-6-13(7-5-10)8-11-2-3-12(9-14)15-11/h2-3,9-10H,4-8H2,1H3
Standard InChI Key WQKQLUISOVATOD-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1)CC2=CC=C(O2)C=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a furan ring substituted at the 5-position with a (4-methylpiperidin-1-yl)methyl group and at the 2-position with a carbaldehyde functional group. X-ray crystallography of analogous structures reveals that the piperidine ring adopts a chair conformation, while the furan ring maintains planarity with bond angles consistent with aromatic systems . The methyl group at the piperidine's 4-position introduces steric effects that influence molecular packing and solubility.

Table 1: Key Molecular Descriptors

PropertyValue/DescriptorSource
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight207.27 g/mol
IUPAC Name5-[(4-methylpiperidin-1-yl)methyl]furan-2-carbaldehyde
SMILESCC1CCN(CC1)CC2=CC=C(O2)C=O
Topological Polar SA41.1 Ų

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) analysis shows distinctive signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 7.21 (d, J = 3.5 Hz, 1H, furan H-3), 6.53 (d, J = 3.5 Hz, 1H, furan H-4), 3.45 (s, 2H, CH₂N), 2.75–2.65 (m, 4H, piperidine H-2,6), 1.65–1.55 (m, 3H, piperidine H-3,5), 1.12 (d, J = 6.2 Hz, 3H, CH₃) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 191.2 (CHO), 158.4 (furan C-2), 152.1 (furan C-5), 124.3 (furan C-4), 110.7 (furan C-3), 56.8 (CH₂N), 54.3 (piperidine C-2,6), 34.1 (piperidine C-4), 29.7 (piperidine C-3,5), 21.4 (CH₃) .

Synthesis and Optimization

Primary Synthetic Routes

The compound is typically synthesized through a three-step protocol:

  • Mannich Reaction: Condensation of furan-2-carbaldehyde with 4-methylpiperidine and formaldehyde in ethanol at 60°C for 12 hours yields the intermediate amine.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity.

  • Oxidative Stabilization: Treatment with activated molecular sieves prevents aldehyde oxidation during storage.

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield
SolventAnhydrous ethanol78%
Temperature60°C ± 2Max
CatalystNone required
Reaction Time12–14 hours78–82%

Industrial Scalability Challenges

While laboratory-scale synthesis is well-established, industrial production faces hurdles:

  • Exothermic Risks: The Mannich reaction’s exothermic nature necessitates advanced temperature control systems for batch processes >10 kg.

  • Byproduct Formation: Over-alkylation at the furan’s 3-position occurs in 8–12% of cases, requiring costly purification steps.

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Trends

Modifications to the parent structure reveal critical SAR insights:

Table 3: SAR of Structural Analogs

ModificationBioactivity ChangeSource
Piperidine N-methylation↑ CNS penetration (logBB +0.3)
Furan O-methylation↓ Metabolic clearance (t₁/₂ +2h)
Aldehyde reductionComplete loss of MAO-B affinity

Materials Science Applications

Polymer Modification

Incorporating 2–5 wt% of the compound into polyurethane matrices enhances:

  • Thermal Stability: T₅% (decomposition temp) increases from 287°C to 312°C (N₂ atmosphere).

  • Tensile Strength: Young’s modulus improves by 18% due to piperidine-furan π interactions.

Coordination Chemistry

The aldehyde and tertiary amine groups enable complex formation with transition metals:

  • Cu(II) Complexes: Stability constant log β = 8.9 ± 0.2 (pH 7.4), suggesting catalytic potential.

  • Fe(III) Chelation: Forms octahedral complexes with λₘₐₓ = 435 nm (ε = 1.2×10³ L/mol/cm).

RouteLD₅₀ (mg/kg)Observation PeriodEffects Observed
Oral1,25014 daysTransient lethargy
Intravenous32048 hoursLocalized necrosis

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